6-Aminonicotinic acid monohydrochloride
Overview
Description
6-Aminonicotinic acid monohydrochloride (6-ANHC) is an important component of the nicotinic acid family of compounds. It is a naturally occurring substance found in many plants, fungi, and bacteria, and is also used as a component of some drugs. 6-ANHC is a white crystalline powder with a pKa of 5.6 and a molecular weight of 214.6 g/mol. It is soluble in water, alcohol, and organic solvents, and is insoluble in ether. 6-ANHC has a wide range of uses in the pharmaceutical, chemical, and biotechnology industries.
Scientific Research Applications
Electrocatalytic Synthesis
6-Aminonicotinic acid can be synthesized electrocatalytically. A study by Gennaro et al. (2004) demonstrates its synthesis by electrochemical reduction of 2-amino-5-bromo and 2-amino-5-chloropyridine in the presence of CO2. This process yields good quantities of 6-aminonicotinic acid, highlighting its potential in industrial applications.
Solvatochromism and Prototropism
Dogra (2005) conducted studies on the solvatochromism and prototropism of 6-aminonicotinic acid, revealing its spectroscopic behavior in different solvents and acid-base concentrations (Dogra, 2005). This research contributes to understanding the compound's properties in various environments, which is crucial for its application in analytical chemistry.
Electroorganic Synthesis
Another approach to synthesizing 6-aminonicotinic acid involves electrochemical hydrogenation and carboxylation processes. Raju, Mohan, and Reddy (2003) reported a method that yields 6-aminonicotinic acid with good efficiency, indicating a viable pathway for its production in pharmaceutical and chemical industries (Raju, Mohan, & Reddy, 2003).
Electrocatalytic Carboxylation with CO2
Feng et al. (2010) explored a novel electrochemical procedure for carboxylating 2-amino-5-bromopyridine with CO2 to produce 6-aminonicotinic acid, achieving high yield and selectivity. This method avoids the use of volatile and toxic solvents, making it environmentally friendly (Feng et al., 2010).
Molecular Structure Analysis
The molecular structure and spectral properties of 2-aminonicotinic acid, a related compound, were analyzed by Karabacak, Kose, and Atac (2012). Their work provides insights into the compound's vibrational frequencies and molecular structure, useful for various scientific applications (Karabacak, Kose, & Atac, 2012).
Pharmacological Applications
Petersen et al. (2014) synthesized and evaluated 6-aminonicotinic acid analogues for their potential as GABA(A) receptor agonists. This research suggests the compound's applicability in neuroscience and pharmacology (Petersen et al., 2014).
Mechanism of Action
Target of Action
The primary target of 6-Aminonicotinic Acid Hydrochloride is the NADP+ -dependent enzyme, 6-phosphogluconate dehydrogenase . This enzyme plays a crucial role in the pentose phosphate pathway, a metabolic pathway parallel to glycolysis, which generates NADPH and pentoses.
Mode of Action
6-Aminonicotinic Acid Hydrochloride acts as an inhibitor of the 6-phosphogluconate dehydrogenase enzyme . By inhibiting this enzyme, it interferes with the normal functioning of the pentose phosphate pathway, leading to a disruption in the production of NADPH and pentoses.
Biochemical Pathways
The compound affects the pentose phosphate pathway . This pathway is crucial for the generation of NADPH, which is necessary for fatty acid synthesis and the regeneration of reduced glutathione, an antioxidant. The inhibition of 6-phosphogluconate dehydrogenase by 6-Aminonicotinic Acid Hydrochloride leads to a decrease in NADPH production, affecting these downstream processes.
Pharmacokinetics
The pharmacokinetics of 6-Aminonicotinic Acid Hydrochloride in mice have been studied . After intravenous administration, the compound reached peak serum concentrations of 80-90 mM and was cleared rapidly, with half-life values of 7.4 and 31.3 minutes for the two phases of elimination . The bioavailability was 80-100% with identical plasma pharmacokinetics after intraperitoneal administration . At least 25% of the compound was excreted unchanged in the urine .
Result of Action
The inhibition of the pentose phosphate pathway by 6-Aminonicotinic Acid Hydrochloride results in ATP depletion . This can lead to cell death, making the compound potentially useful in cancer treatment. In fact, it has been shown to synergize with DNA-crosslinking chemotherapy drugs, such as cisplatin, in killing cancer cells .
Action Environment
The action of 6-Aminonicotinic Acid Hydrochloride can be influenced by environmental factors. For instance, the presence of water molecules can lead to a significant structural transition in the molecular assembly of the compound . This involves the selective weakening of -C-H···O bonds between 6-Aminonicotinic Acid molecules and the formation of new -O-H···O bonds between the compound and water molecules . This could potentially affect the compound’s action, efficacy, and stability.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
6-Aminonicotinic acid monohydrochloride interacts with various enzymes and proteins in biochemical reactions. It is known to be an inhibitor of the NADP±dependent enzyme, 6-phosphogluconate dehydrogenase . This interaction interferes with glycolysis, leading to ATP depletion .
Cellular Effects
The effects of this compound on cells are significant. It has been found to synergize with DNA-crosslinking chemotherapy drugs, such as cisplatin, in killing cancer cells . It also reverses chromatin methylation and gene expression in metastatic pancreatic ductal adenocarcinoma .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and changes in gene expression. As an inhibitor of the NADP±dependent enzyme, 6-phosphogluconate dehydrogenase, it interferes with glycolysis, leading to ATP depletion . This effect is believed to be due to the compound’s ability to bind to the enzyme and inhibit its activity .
Metabolic Pathways
This compound is involved in the NAD salvage pathway, where it is metabolized to form 6-amino-NADP+ . This metabolite inhibits 6-phosphogluconate dehydrogenase, which is involved in the pentose phosphate pathway .
properties
IUPAC Name |
6-aminopyridine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.ClH/c7-5-2-1-4(3-8-5)6(9)10;/h1-3H,(H2,7,8)(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOMCBXVDGLPOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30201523 | |
Record name | 6-Aminonicotinic acid monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30201523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5336-87-8 | |
Record name | 6-Aminonicotinic acid monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005336878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5336-87-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=383 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Aminonicotinic acid monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30201523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-AMINONICOTINIC ACID MONOHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P7VVU9OER | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the molecular structure of 6-aminonicotinic acid hydrochloride and how does it influence its crystal packing?
A1: 6-Aminonicotinic acid hydrochloride, also known as 2-amino-5-carboxypyridinium chloride, has the molecular formula C6H7N2O2+.Cl- []. The structure exhibits extensive hydrogen bonding interactions. The chloride ion interacts with the hydrogen atoms of the carboxylic acid group, the amino group, and the pyridinium ring. This intricate hydrogen bonding network leads to the formation of sheet-like structures in the crystal lattice. These sheets are stacked with a distance of 3.21 Å between them [].
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